Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where methanesulfonic acid is reacted with the appropriate alcohol in the presence of a catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters .
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, (1-methylcyclohexyl)methyl ester
- Trifluoromethanesulfonic acid
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester is unique due to its bicyclic structure, which imparts specific reactivity and stability. This structural feature distinguishes it from other similar compounds and makes it particularly valuable for certain applications .
Properties
Molecular Formula |
C10H14F3NO3S |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H14F3NO3S/c1-14-7-3-2-4-8(14)6-9(5-7)17-18(15,16)10(11,12)13/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
WEMQJMMHUYRSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1C=C(C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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